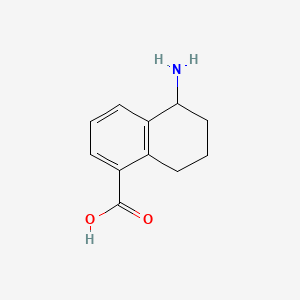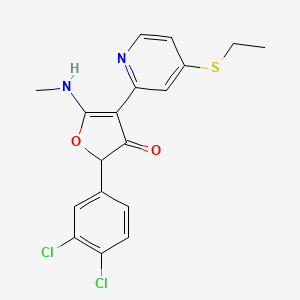![molecular formula C9H12N2 B576228 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine CAS No. 185510-15-0](/img/structure/B576228.png)
6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines elements of both pyridine and azepine rings, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This reaction sequence includes multiple steps and allows for the preparation of gram quantities of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Efficient and scalable synthesis methods are crucial for producing this compound in quantities sufficient for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a probe for understanding enzyme mechanisms.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine depends on its specific application. For instance, as a CCR2 antagonist, it binds to the CCR2 receptor and inhibits its activity, which can modulate immune responses and inflammation . The molecular targets and pathways involved include the CCR2 receptor and associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2,6-naphthyridin-1(2H)-one: Another heterocyclic compound with similar structural features.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine: A compound with a similar ring structure but different functional groups.
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine is unique due to its specific combination of pyridine and azepine rings, which provides a distinct scaffold for drug development. Its ability to act as a CCR2 antagonist with high selectivity and potency further distinguishes it from other similar compounds .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-8-3-5-11-7-9(8)6-10-4-1/h3,5,7,10H,1-2,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCICAJXRVMPKJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3(2H)-Furanone, 4-(4-chloro-2-pyridinyl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-](/img/new.no-structure.jpg)

![1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one](/img/structure/B576157.png)

